

Physical and chemical properties of Ethyl 1-piperidinecarboxylate

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Compound of Interest

Compound Name: *Ethyl 1-piperidinecarboxylate*

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An In-depth Technical Guide to **Ethyl 1-piperidinecarboxylate**: Properties, Synthesis, and Applications

Abstract

Ethyl 1-piperidinecarboxylate, also known as N-Carbethoxypiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in synthetic organic chemistry. Its unique structural features, combining a piperidine ring with an ethyl carbamate group, make it an essential building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, common synthetic and analytical protocols, and key applications. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important reagent.

Introduction: The Role of Ethyl 1-piperidinecarboxylate in Modern Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. **Ethyl 1-piperidinecarboxylate** serves as a key reagent for introducing this valuable moiety into molecular frameworks. The ethyl carbamate group functions as a stable and reliable protecting group for the piperidine nitrogen, rendering the ring system less basic and allowing for selective reactions at other positions. Furthermore,

the entire molecule acts as a versatile building block for constructing more elaborate chemical architectures. Its applications range from the synthesis of analgesics and anti-inflammatory drugs to compounds targeting neurological disorders[1][2].

Physicochemical and Spectroscopic Profile

The precise identification and handling of **Ethyl 1-piperidinecarboxylate** rely on a clear understanding of its physical properties and spectroscopic data.

Physical Properties

The key physical and chemical identifiers for **Ethyl 1-piperidinecarboxylate** are summarized in the table below. The compound is typically a colorless to light yellow liquid under standard conditions and should be stored in a dry, well-sealed container at room temperature to prevent hydrolysis[3].

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[4][5]
Molecular Weight	157.21 g/mol	[4][5]
CAS Number	5325-94-0	[3][5]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	183 °C (lit.)	[3]
Density	1.018 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.459 (lit.)	[3]
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Ethyl 1-piperidinecarboxylate** after synthesis or before use.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
 - A quartet from the methylene protons ($-\text{CH}_2-$) of the ethyl group, coupled to the methyl protons.
 - Multiple overlapping signals corresponding to the 10 protons on the piperidine ring, typically found in the aliphatic region of the spectrum.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate group, the two carbons of the ethyl group, and the carbons of the piperidine ring.
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch of the carbamate functional group, typically appearing in the region of $1690\text{-}1710\text{ cm}^{-1}$. Other significant peaks include C-H stretching from the aliphatic groups and C-N stretching bands.
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M^+) would be observed at an m/z value corresponding to its molecular weight, 157.21[4][5].

Chemical Reactivity and Synthetic Utility

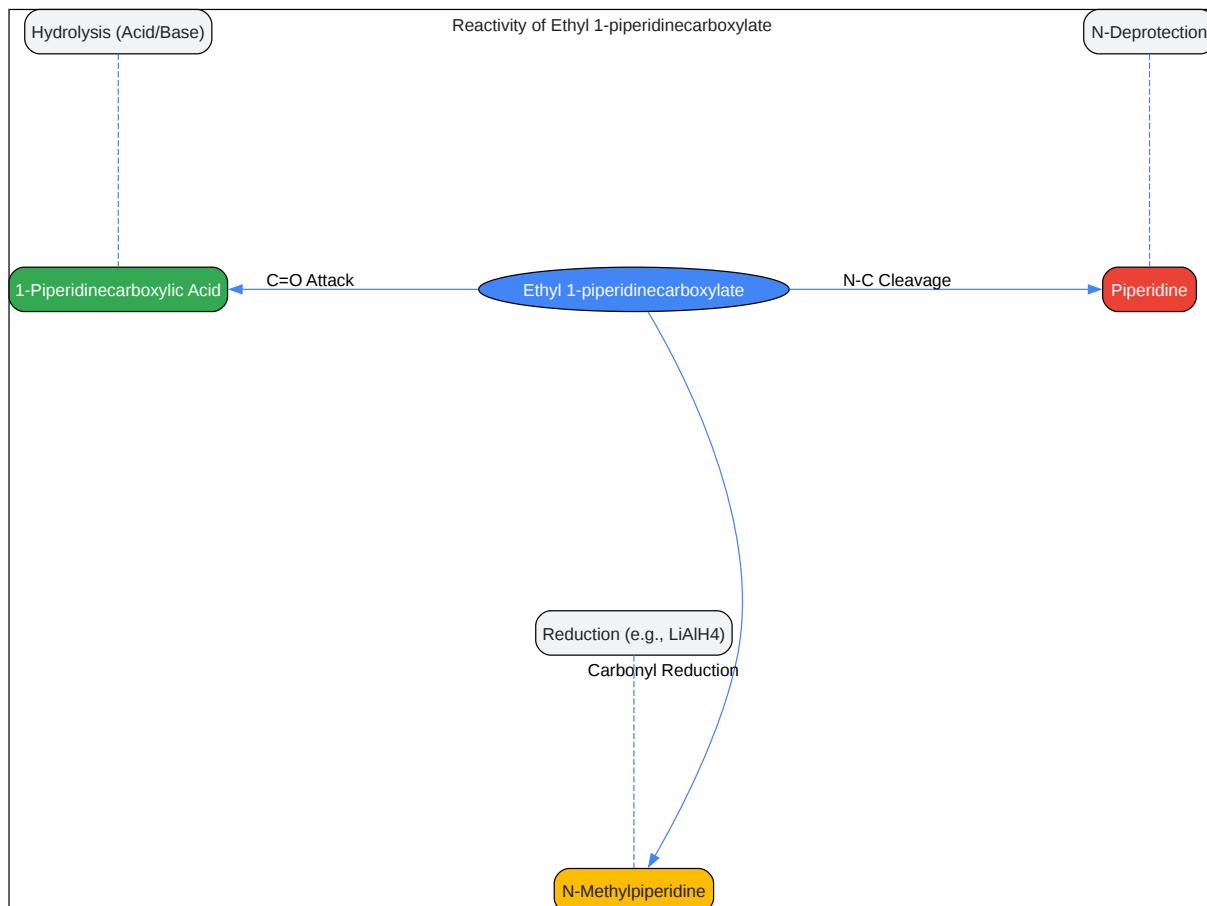
The utility of **Ethyl 1-piperidinecarboxylate** stems from its predictable reactivity, primarily centered around the carbamate functional group.

- N-Protecting Group: The N-ethoxycarbonyl group is a robust protecting group for the secondary amine of piperidine. It is stable to a wide range of reaction conditions, including those involving organometallics and mild oxidants/reductants. Deprotection can be achieved under harsh conditions, such as strong acid or base hydrolysis, if required.
- Synthetic Intermediate: The compound is a common starting material for introducing the piperidine ring system. While the ring itself is relatively unreactive, derivatization is possible.

For instance, related compounds like ethyl 4-oxo-1-piperidinecarboxylate serve as precursors for a vast array of more complex substituted piperidines[6].

- Hydrolysis: The ester component of the carbamate can be hydrolyzed under basic or acidic conditions to yield 1-piperidinecarboxylic acid. This reaction pathway allows for further chemical modifications.

Below is a diagram illustrating the primary reactive sites and potential transformations.

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Caption: Key reactive pathways of **Ethyl 1-piperidinecarboxylate**.

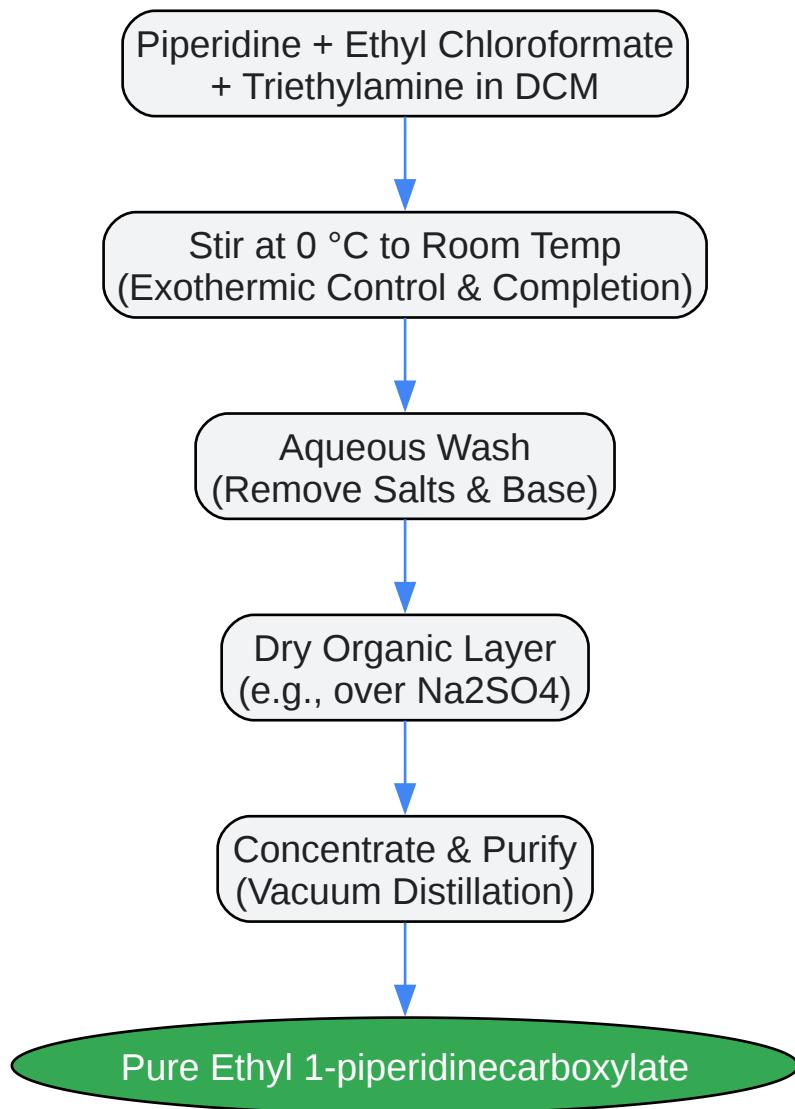
Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and safe handling of **Ethyl 1-piperidinocarboxylate**.

Synthesis of Ethyl 1-piperidinocarboxylate

This protocol describes a common and efficient method for the N-acylation of piperidine using ethyl chloroformate. The primary causality for using a base (e.g., triethylamine) is to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Workflow Diagram:



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Caption: General workflow for the synthesis of **Ethyl 1-piperidinecarboxylate**.

Step-by-Step Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.
- Addition of Acylating Agent: Add ethyl chloroformate (1.05 eq), dissolved in DCM, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation to yield **Ethyl 1-piperidinecarboxylate** as a clear liquid.

Safety and Handling

Ethyl 1-piperidinecarboxylate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- GHS Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[7][8].
- Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes[7]. Keep containers tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong bases[8].
- Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal[7]. Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Research and Drug Development

The primary value of **Ethyl 1-piperidinocarboxylate** lies in its role as a versatile intermediate. The piperidine ring it provides is a cornerstone in the design of centrally active agents, where it can influence binding to G-protein coupled receptors (GPCRs), ion channels, and transporters. The modification of the piperidine scaffold, often starting from intermediates like this, has led to the development of drugs across various therapeutic areas. For example, derivatives of piperidine are found in medications for pain management, psychiatric disorders, and allergies. The use of related building blocks, such as ethyl 4-piperidinocarboxylate, is well-documented in the synthesis of complex pharmaceutical agents[9][10][11]. Recent research also explores the synthesis of novel Schiff bases from piperidine carboxylate derivatives for potential antimicrobial applications[12].

Conclusion

Ethyl 1-piperidinocarboxylate is a foundational chemical reagent whose value is demonstrated by its widespread use in organic synthesis. Its stable, yet reactive nature provides chemists with a reliable tool for introducing the piperidine moiety, a critical component in modern drug discovery. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective and safe utilization in the laboratory.

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